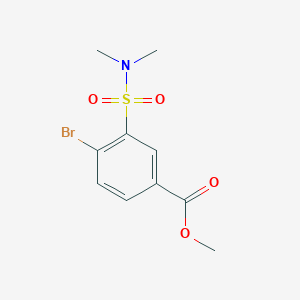
Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD34596997 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34596997 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In industrial settings, the production of MFCD34596997 is scaled up using advanced techniques to ensure consistency and efficiency. Large-scale reactors and automated systems are employed to handle the complex synthesis process. The use of high-purity reagents and stringent quality control measures ensures that the industrial production of MFCD34596997 meets the required standards.
化学反应分析
Types of Reactions
MFCD34596997 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD34596997 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from the reactions of MFCD34596997 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
MFCD34596997 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD34596997 is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of MFCD34596997 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
属性
分子式 |
C10H12BrNO4S |
|---|---|
分子量 |
322.18 g/mol |
IUPAC 名称 |
methyl 4-bromo-3-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H12BrNO4S/c1-12(2)17(14,15)9-6-7(10(13)16-3)4-5-8(9)11/h4-6H,1-3H3 |
InChI 键 |
GZHOZVGYKWDVLK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


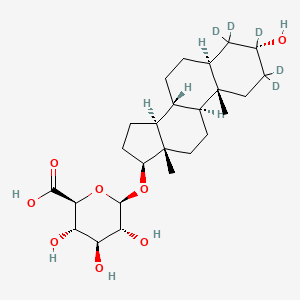
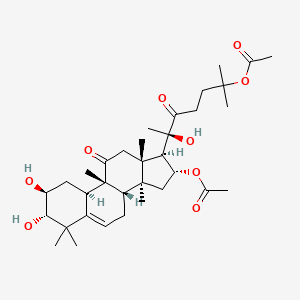
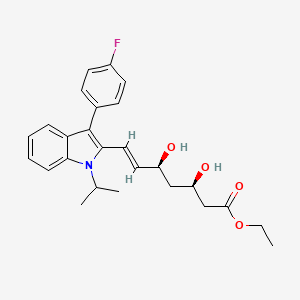

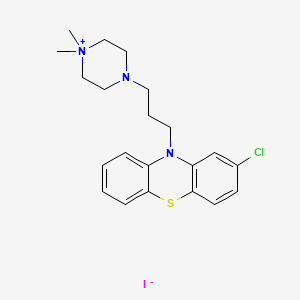
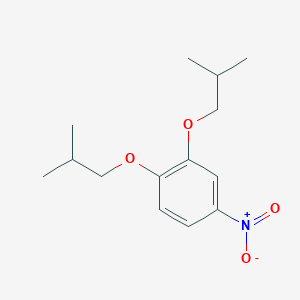
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
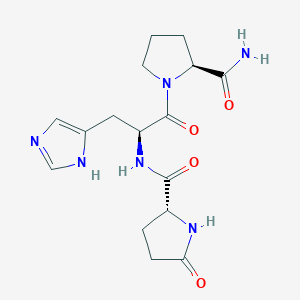
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
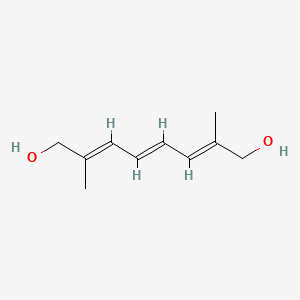
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
